molecular formula C9H11FN2O2 B13128242 Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate

Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B13128242
M. Wt: 198.19 g/mol
InChI Key: XRFSMTVQIKUSLM-UHFFFAOYSA-N
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Description

Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluoropyridine ring, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate involves several steps. One common synthetic route includes the reaction of 6-fluoropyridine-3-carboxylic acid with methylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other fluoropyridine derivatives, such as:

These compounds share some chemical properties due to the presence of the fluoropyridine ring but differ in their specific applications and reactivity.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3

InChI Key

XRFSMTVQIKUSLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

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